2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
This compound is a triazolo[4,3-b]pyridazine derivative featuring a 3-(3-methoxyphenyl) substituent on the pyridazine ring and a 2,3-dimethoxybenzamide group linked via an ethoxyethyl chain. Such structures are prevalent in medicinal chemistry, particularly as modulators of GABAA receptors, which are critical targets for anxiolytics, sedatives, and cognitive enhancers . The methoxy groups may enhance metabolic stability and blood-brain barrier penetration, while the benzamide moiety could influence receptor binding specificity .
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-30-16-7-4-6-15(14-16)22-26-25-19-10-11-20(27-28(19)22)33-13-12-24-23(29)17-8-5-9-18(31-2)21(17)32-3/h4-11,14H,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDSASXLNBSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,3-Dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer and antiviral properties, among other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₂₁H₂₃N₅O₃
- Molecular Weight : 393.44 g/mol
- Key Functional Groups :
- Methoxy groups (-OCH₃)
- Triazole ring
- Benzamide moiety
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural characteristics. For instance:
- Cytotoxicity : Compounds with triazole and benzamide structures have shown significant cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.25 μM against HepG2 hepatocarcinoma cells, indicating potent antitumor activity .
- Mechanism of Action : The mechanism often involves the regulation of AMPK phosphorylation and activation of downstream signaling pathways that lead to cell cycle arrest in a p53-dependent manner .
Antiviral Activity
The antiviral properties of compounds in the same family have also been investigated:
- Inhibition of Viral Replication : Certain derivatives have demonstrated effective inhibition of viral replication in vitro. For example, compounds with modifications at the C-2 and N-3 positions showed enhanced activity against various viral strains .
Case Studies
-
Study on Anticancer Efficacy :
- A study synthesized several triazole derivatives and tested their efficacy against the National Cancer Institute's 60 human cancer cell lines. The results indicated that certain derivatives had GI50 values ranging from 0.49–48.0 μM, showcasing significant anticancer activity across multiple cell lines .
- Antiviral Screening :
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide exhibit significant anticancer properties. For instance:
- Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. Research has shown that specific modifications on the triazole ring can enhance cytotoxicity against various cancer cell lines such as breast and lung cancer cells .
- A notable study demonstrated that related compounds displayed IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong anticancer potential .
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented in several studies:
- Compounds containing triazole and pyridazine rings have shown activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Case studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound:
- Some derivatives have been evaluated for their effects on neurotransmitter systems, particularly regarding anxiety and depression. The structural components may interact with serotonin receptors or other neurotransmitter pathways.
- Preliminary studies suggest that modifications to the benzamide structure can lead to enhanced anxiolytic or antidepressant effects in animal models.
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Efficacy : A study involving derivatives of triazole showed significant growth inhibition in various cancer cell lines. The most promising candidates were further analyzed for their mechanism of action, revealing apoptosis induction as a key pathway .
- Antimicrobial Screening : In a comparative analysis of several triazole-containing compounds, those similar to This compound exhibited superior antimicrobial activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are summarized below:
Structural and Functional Insights:
- Core Modifications : Unlike DS1 (imidazo[1,2-a]pyridine core), the target compound’s triazolo[4,3-b]pyridazine core aligns with L838417 and TPA023, which are associated with α2/α3 selectivity . The benzamide group in the target compound may confer distinct binding kinetics compared to the halogenated benzamides in DS1/DS2.
- Substituent Effects: The 3-(3-methoxyphenyl) group could enhance lipophilicity and receptor affinity compared to TPA023’s 2-fluorophenyl substituent.
- Receptor Selectivity : Based on Atack’s studies , α2/α3-selective compounds (e.g., TPA023) avoid sedation by sparing α1 subtypes. The target compound’s substituents may similarly favor α2/α3, though empirical validation is needed.
Research Findings and Hypotheses
- Binding Affinity : Molecular modeling suggests the benzamide-ethoxyethyl chain may occupy a hydrophobic pocket in the GABAA receptor’s extracellular domain, akin to DS1’s interactions .
- Pharmacokinetics : The methoxy groups likely reduce first-pass metabolism compared to halogenated analogs (e.g., DS1), as seen in studies of methoxy-substituted β-carbolines .
- Therapeutic Potential: If α2/α3-selective, the compound could mirror TPA023’s anxiolytic profile without sedation. Conversely, α5 subtype engagement (as in α5IA) might enhance cognition .
Q & A
Q. How should researchers interpret conflicting docking scores (e.g., GOLD scores) for triazolopyridazine derivatives?
- Context : lists GOLD scores of 82.8–86.5 for analogs, but in vitro IC values may not correlate.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
